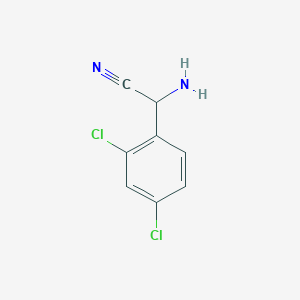![molecular formula C10H20ClNO B2601155 7-Aminospiro[4.5]decan-10-ol;hydrochloride CAS No. 2361813-50-3](/img/structure/B2601155.png)
7-Aminospiro[4.5]decan-10-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7-Aminospiro[4.5]decan-10-ol;hydrochloride” is a chemical compound with the molecular formula C10H20ClNO and a molecular weight of 205.73 . It is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a spirocyclic scaffold . The InChI code is 1S/C10H19NO.ClH/c11-8-3-4-9(12)10(7-8)5-1-2-6-10;/h8-9,12H,1-7,11H2;1H .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The synthesis and structural properties of spirocyclic compounds have been extensively studied, highlighting their unique chemical behaviors and potential for creating novel chemical entities. For instance, Kirby et al. (2001) explored the synthesis, properties, and reactions of a twisted amide, showcasing the basicity and nucleophilicity of the amino group, which reacts as a ketone under standard conditions, offering insights into the reversible hydrolysis and cyclization processes under mild acidic conditions (Kirby, Komarov, & Feeder, 2001).
Applications in Drug Development
- The development of novel series of anticancer and antidiabetic drugs utilizing spirothiazolidine analogs has been reported, with significant anticancer activities observed against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. This suggests the potential of spirocyclic compounds in therapeutic applications, where their unique structural motifs contribute to their biological activities (Flefel, El-Sofany, Al-Harbi, & El-Shahat, 2019).
Chemical Reactions and Mechanisms
- Research on the reactions and mechanisms of spirocyclic compounds, such as the study by Wender et al. (2003), focuses on spiroannelation via organobis(cuprates) to produce complex structures like 9,9-dimethylspiro[4.5]decan-7-one. These studies contribute to our understanding of the reactivity and potential applications of spirocyclic compounds in synthetic chemistry and materials science (Wender, White, & McDonald, 2003).
Potential Anticancer Compounds
- The design, synthesis, and biological evaluation of novel spirocyclic compounds as anticancer agents have been explored, highlighting the importance of bridgehead oxygen and nitrogen-containing spirochromanones in inhibiting cancer cell proliferation and inducing apoptosis. This area of research indicates the therapeutic potential of spirocyclic compounds in cancer treatment, emphasizing the need for further exploration to enhance their efficacy and safety profiles (Chitti et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
7-aminospiro[4.5]decan-10-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c11-8-3-4-9(12)10(7-8)5-1-2-6-10;/h8-9,12H,1-7,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYNMIYMAIWXSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(CCC2O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N,N-bis(2-hydroxyethyl)acetamide](/img/structure/B2601077.png)
![4-(3,4-Dihydro-2H-pyrano[2,3-c]pyridine-6-carbonyl)morpholine-3-carbonitrile](/img/structure/B2601080.png)

![1-Fluoro-3-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B2601083.png)
![1-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2601084.png)




![5-({4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2601092.png)

![N-[(2,4-Dimethoxyphenyl)methyl]-2-(5-formyl-1H-pyrrol-2-yl)-N-methylacetamide](/img/structure/B2601094.png)
![4-fluoro-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2601095.png)
